molecular formula C10H14N2O3 B2433899 Tert-butyl 4-hydroxypyridin-2-ylcarbamate CAS No. 937263-39-3

Tert-butyl 4-hydroxypyridin-2-ylcarbamate

Cat. No.: B2433899
CAS No.: 937263-39-3
M. Wt: 210.233
InChI Key: UXEXGQQHRWHRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxypyridin-2-ylcarbamate is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of pyridine and carbamate, characterized by the presence of a tert-butyl group and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-hydroxypyridin-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxypyridin-2-ylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-hydroxypyridin-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxypyridin-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the carbamate moiety can participate in nucleophilic and electrophilic reactions, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate
  • Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate
  • Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

Uniqueness

Tert-butyl 4-hydroxypyridin-2-ylcarbamate is unique due to the presence of both a hydroxyl group and a tert-butyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-(4-oxo-1H-pyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-6-7(13)4-5-11-8/h4-6H,1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEXGQQHRWHRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.